molecular formula C10H12ClNS B6222355 1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride CAS No. 2758001-57-7

1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride

Katalognummer: B6222355
CAS-Nummer: 2758001-57-7
Molekulargewicht: 213.73 g/mol
InChI-Schlüssel: ULNDPSKVLTWECV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride is a synthetic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities .

Vorbereitungsmethoden

The synthesis of 1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride typically involves several steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.

Wissenschaftliche Forschungsanwendungen

1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in cellular signaling and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

  • 1-(2-methyl-1-benzothiophen-3-yl)methanamine hydrochloride
  • 1-(2-methyl-1-benzothiophen-4-yl)methanamine hydrochloride

These compounds share a similar core structure but differ in the position of the methanamine group. The unique positioning in this compound may result in distinct chemical and biological properties, making it a valuable compound for specific research applications .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride involves the reaction of 2-methyl-1-benzothiophene with formaldehyde followed by reduction and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "2-methyl-1-benzothiophene", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 2-methyl-1-benzothiophene is reacted with formaldehyde in the presence of a base catalyst to form 1-(2-methyl-1-benzothiophen-5-yl)methanol.", "Step 2: The resulting alcohol is then reduced using sodium borohydride to form 1-(2-methyl-1-benzothiophen-5-yl)methanamine.", "Step 3: The amine is then reacted with hydrochloric acid to form 1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride.", "Step 4: The product is isolated by filtration and washed with water to obtain the final compound." ] }

CAS-Nummer

2758001-57-7

Molekularformel

C10H12ClNS

Molekulargewicht

213.73 g/mol

IUPAC-Name

(2-methyl-1-benzothiophen-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H11NS.ClH/c1-7-4-9-5-8(6-11)2-3-10(9)12-7;/h2-5H,6,11H2,1H3;1H

InChI-Schlüssel

ULNDPSKVLTWECV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(S1)C=CC(=C2)CN.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.